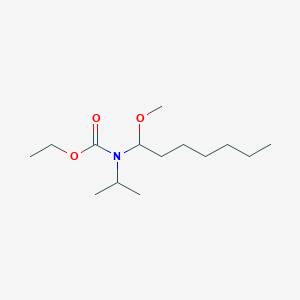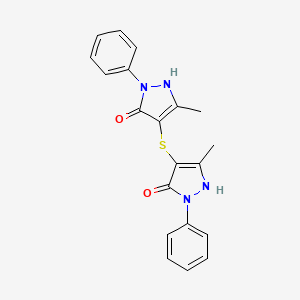
4,4'-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes two pyrazolone rings connected by a sulfanediyl bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) typically involves the reaction of 3-methyl-1-phenylpyrazol-5-one with a sulfanediyl-containing reagent. One common method includes the use of quinoxaline and triethylamine, which facilitates the formation of the desired product in a moderate yield . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
4,4’-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
科学研究应用
4,4’-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,4’-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) involves its interaction with molecular targets and pathways within biological systems. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage . This antioxidant property is crucial in its neuroprotective effects and potential therapeutic applications.
相似化合物的比较
Similar Compounds
- Norphenazone
- Edaravone
- 2-Pyrazolin-5-one, 3-methyl-1-phenyl-
- C.I. Developer 1
- Developer Z
- 1-Phenyl-3-methylpyrazolone
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
- 1-Phenyl-3-methyl-5-pyrazolone
- 3-Methyl-1-phenyl-5-pyrazolone
- Methylphenylpyrazolone
- NCI-C03952
- 5-Pyrazolone, 3-methyl-1-phenyl-
- 1-Fenyl-3-methyl-2-pyrazolin-5-on
- 1-Phenyl-3-methylpyrazolone-5
- 3-Methyl-1-phenylpyrazol-5-one
- 3-Methyl-1-phenylpyrazolin-5-one
- 2,4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- NSC-12
- NSC-26139
- NSC-2629
- 3-Methyl-1-phenylpyrazol-5 (4H)-one
- Norantipyrine
- Radicut
Uniqueness
What sets 4,4’-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) apart from similar compounds is its unique sulfanediyl bridge, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.
属性
CAS 编号 |
116202-49-4 |
|---|---|
分子式 |
C20H18N4O2S |
分子量 |
378.4 g/mol |
IUPAC 名称 |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)sulfanyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H18N4O2S/c1-13-17(19(25)23(21-13)15-9-5-3-6-10-15)27-18-14(2)22-24(20(18)26)16-11-7-4-8-12-16/h3-12,21-22H,1-2H3 |
InChI 键 |
RQPRCEDQRBHSIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)SC3=C(NN(C3=O)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


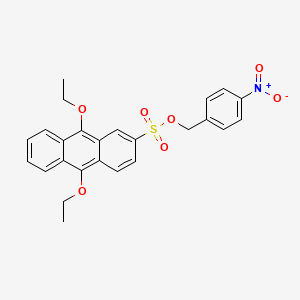
![[3-Fluoro-2-(methylsulfanyl)propyl]benzene](/img/structure/B14286263.png)
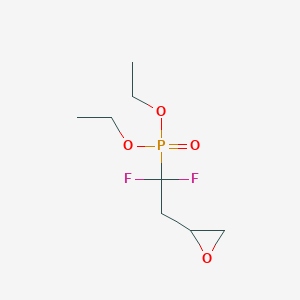
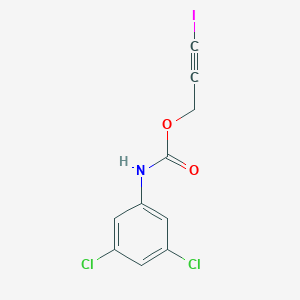
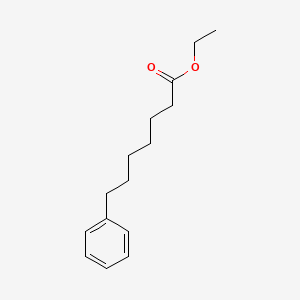
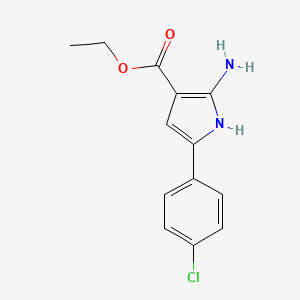
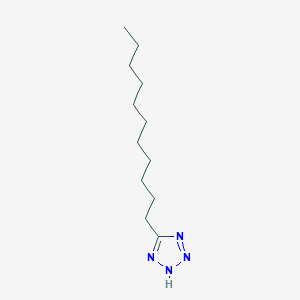
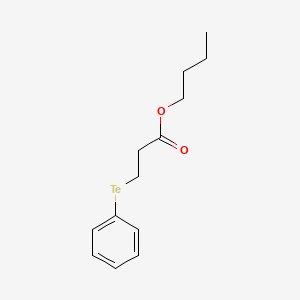
![tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane](/img/structure/B14286319.png)

![2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate](/img/structure/B14286334.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)
